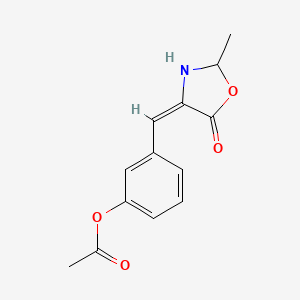

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate

Description

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is a heterocyclic compound featuring an oxazolidinone core with an exocyclic double bond at position 4 (4-ylidene) and a methyl group at position 2.

Properties

CAS No. |

66866-71-5 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

[3-[(E)-(2-methyl-5-oxo-1,3-oxazolidin-4-ylidene)methyl]phenyl] acetate |

InChI |

InChI=1S/C13H13NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-8,14H,1-2H3/b12-7+ |

InChI Key |

BMUBLASDXSTABL-KPKJPENVSA-N |

Isomeric SMILES |

CC1N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1 |

Canonical SMILES |

CC1NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate typically involves the reaction of 2-methyl-5-oxooxazolidine with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.

Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and biological activities of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate with key analogs from the evidence:

Key Observations:

Heterocycle Influence: Oxazolidinones (target compound) are known for antimicrobial activity (e.g., linezolid), but substitutions like phenyl acetate may redirect activity toward metabolic enzymes or inflammatory targets. Oxadiazolines () exhibit versatility in medicinal chemistry due to their electron-deficient rings, enabling interactions with enzymes like α-glucosidase . Oxazolones () are precursors for amino acids and show antitumor activity, likely due to their electrophilic reactivity .

Electron-withdrawing groups (e.g., trifluoromethyl in S,S,R-5, chlorosulfonyl in ) increase metabolic stability but may reduce solubility .

Material Science:

- [4-(Chlorosulfonyl)phenyl]methyl acetate () is used in polymer synthesis due to its reactive chlorosulfonyl group. The target compound’s acetate group could similarly serve as a leaving group in polymerization reactions .

Biological Activity

3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl acetate moiety linked to a 2-methyl-5-oxooxazolidin-4-ylidene group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit notable antimicrobial activity. For instance, oxazolidinone compounds have been shown to inhibit bacterial protein synthesis, making them effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. faecalis |

| Oxazolidinone Derivative A | 4 | MRSA |

| Oxazolidinone Derivative B | 8 | E. coli |

Note: TBD = To Be Determined; further studies are needed to establish MIC values for the compound .

Cytotoxicity and Selectivity

A critical aspect of evaluating the biological activity of any pharmaceutical compound is its cytotoxicity profile. Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 5 |

| HeLa (Cervical Cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates the ratio of IC50 values between cancerous and normal cells, suggesting potential for targeted therapy.

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. Studies have shown that similar oxazolidinone derivatives can modulate protein synthesis by binding to the bacterial ribosome, thus inhibiting growth.

Case Studies

-

Case Study on Antibacterial Activity :

A study published in MDPI evaluated various oxazolidinone derivatives against multi-drug resistant strains. The results indicated that compounds with structural similarities to this compound demonstrated significant antibacterial properties, particularly against MRSA strains . -

Case Study on Anticancer Effects :

In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through a mitochondrial pathway, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.